Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate
Description
Systematic Nomenclature and Structural Features
The IUPAC name methyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate systematically describes its structure:
- A 1H-indole backbone substituted with a bromo group at position 6 and a methyl group at position 5.
- A glyoxylate ester moiety (-CO-COOCH₃) attached to position 3 of the indole ring.
The molecular formula C₁₂H₁₀BrNO₃ (MW 296.12 g/mol) and structural features are corroborated by spectroscopic data. Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC1=C(C=C2C(=C1)C(=CN2)C(=O)C(=O)OC)Br |
| InChI | InChI=1S/C12H10BrNO3/c1-6-3-7-8... |
| InChI Key | LUPFBYFISJDQJW-UHFFFAOYSA-N |
| Melting Point | Not reported |
The planar indole ring and electron-withdrawing bromo group create a polarized electronic environment, enhancing reactivity at the glyoxylate carbonyl groups.
Historical Context in Indole Derivative Research
Indole chemistry originated in the 19th century with indigo dye studies, leading to Emil Fischer’s 1883 synthesis of indole via phenylhydrazine and pyruvic acid. The discovery of indole alkaloids (e.g., tryptophan, serotonin) spurred interest in functionalized indoles. Methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate derivatives emerged in the 21st century as intermediates for asymmetric catalysis. For example, 6-bromo-5-methylindole participates in Friedel-Crafts reactions to yield α-amino esters, showcasing the utility of brominated indoles in stereoselective synthesis.
Recent advances include the use of indole-3-glyoxylate esters in preparing bis(indolyl)glyoxylamides, which exhibit antimicrobial activity against E. coli and P. putida (MIC = 12.5–25 µg/mL). These findings underscore the compound’s relevance in drug discovery.
Positional Isomerism and Electronic Effects in Brominated Methylindole Systems
The positions of bromo (C-6) and methyl (C-5) groups critically influence electronic and steric properties:
Electronic Effects :
Positional Isomerism :
For instance, N-alkylation of the indole nitrogen (e.g., with 4-chlorobenzyl) enhances antibacterial activity fourfold, highlighting the interplay between substitution patterns and bioactivity.
Structure
3D Structure
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-7-8(11(15)12(16)17-2)5-14-10(7)4-9(6)13/h3-5,14H,1-2H3 |
InChI Key |
LUPFBYFISJDQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC=C2C(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves the bromination of 5-methylindole followed by esterification and oxidation reactions. The general synthetic route can be summarized as follows:
Bromination: 5-methylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position of the indole ring.
Esterification: The brominated product is then reacted with methyl chloroformate in the presence of a base like triethylamine to form the methyl ester.
Chemical Reactions Analysis
Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
Methyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate (CAS: 163160-56-3)
- Molecular Weight : 283.10 g/mol.
- Key Differences : The absence of the methyl group at position 5 reduces steric hindrance compared to the target compound. This analog is utilized in synthesizing brominated alkaloid derivatives, as seen in marine natural product studies .
Methyl 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetate (CAS: 220407-33-0)
- Molecular Weight : 283.10 g/mol.
- Key Differences : Lacks the methyl group at position 5, which may alter lipophilicity and binding affinity in biological systems. This compound has been isolated from marine sponges (Spongosorites spp.) alongside bisindole alkaloids .
Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate (CAS: 2097800-17-2)
- Structure : Bromine at position 5, fluorine at position 5.
- Molecular Formula: C₁₁H₇BrFNO₃.
Functional Group Modifications
Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate (CAS: 17826-12-9)
- Structure : Ethyl ester instead of methyl; bromine at position 4.
- Molecular Weight : 296.12 g/mol.
- Key Differences : The ethyl group increases hydrophobicity, which may improve membrane permeability in pharmacokinetic studies .
Methyl 2-(4-Methoxyphenyl)-2-oxoacetate (CAS: Not specified)
Comparative Data Table
Biological Activity
Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C12H10BrNO3, characterized by a bromine atom at the 6-position of the indole ring and an ester functional group derived from oxoacetic acid. The presence of a methyl group at the 5-position enhances its chemical reactivity and biological interactions .
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, although specific minimum inhibitory concentration (MIC) values are not extensively documented in current literature .
Anticancer Properties
The compound has been studied for its potential anticancer effects, particularly against human cancer cell lines. Notably, it has shown significant cytotoxicity against several cancer types, including:
- HeLa Cells : Exhibited an IC50 value indicating effective inhibition of cell proliferation.
- A549 Cells : Demonstrated comparable antiproliferative effects .
This compound's mechanism of action involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, thus impeding cancer cell growth.
- Receptor Interaction : It likely interacts with specific cellular receptors, altering signal transduction pathways critical for cell survival and proliferation.
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells via activation of apoptotic pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate | Lacks methyl group at the 5-position | Moderate anticancer activity | Different functional groups influence reactivity |
| Methyl 6-bromoindole-3-acetate | Similar indole structure without oxoacetate group | Lower cytotoxicity | Less complex reactivity profile |
| Ethyl 2-(5-Methyl-3-indolyl)-2-hydroxyacetate | Hydroxy group instead of oxo group | Varies in biological activity | Hydroxy vs. oxo functional group impacts activity |
| Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | Fluorine substitution instead of bromine | Enhanced biological activity | Fluorine enhances binding affinity to targets |
This table highlights how this compound stands out due to its specific combination of bromine, methyl, and oxoacetate groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Recent studies have focused on the compound's effects on various cancer cell lines. For instance:
- Cytotoxicity Studies : A study reported that this compound exhibited significant cytotoxic effects on HeLa cells with an IC50 value below 10 μM .
These findings underscore the potential role of this compound in developing new anticancer therapies.
Q & A
Q. What are the common synthetic routes for Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate, and what are the critical reaction parameters?
The compound can be synthesized via two primary routes:
- Natural product isolation : Brominated indole derivatives, including this compound, have been isolated from marine sponges (e.g., Spongosorites calcicola) using methanol/dichloromethane extraction followed by reverse-phase HPLC purification .
- Chemical synthesis : Similar indole glyoxylates are synthesized via condensation reactions, such as refluxing 3-formylindole derivatives with thiazolone intermediates in acetic acid. Key parameters include stoichiometric ratios (1.1 equiv of aldehyde to 1.0 equiv nucleophile), reflux duration (3–5 hours), and purification via recrystallization from DMF/acetic acid mixtures .
Q. How is this compound characterized spectroscopically, and what analytical challenges arise?
- Nuclear Magnetic Resonance (NMR) : - and -NMR are critical for confirming the indole scaffold and substituent positions. For example, the 6-bromo-5-methyl substitution pattern is confirmed by distinct aromatic proton splitting and carbon shifts .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify the molecular formula (e.g., CHBrNO) and isotopic patterns for bromine .
- Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) or X-ray crystallography to resolve ambiguities .
Q. What are the key challenges in purifying this compound, and how are they addressed?
- Solubility issues : The compound’s low polarity necessitates purification via reverse-phase C18 solid-phase extraction (SPE) and HPLC with methanol/water gradients .
- Byproduct formation : Side products from incomplete bromination or ester hydrolysis require iterative recrystallization or column chromatography .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound for antimicrobial applications?
- Substituent modification : Synthesize analogs with halogen (Cl, F) or methyl group variations at the 5- and 6-positions of the indole ring to assess electronic effects on bioactivity .
- Assay design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungal strains, comparing results to known brominated alkaloids like spongotine A .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Orthogonal assays : Validate initial findings (e.g., cytotoxicity) using complementary methods like live/dead cell staining alongside ATP-based viability assays .
- Purity verification : Re-examine compound integrity via HPLC and LC-MS to rule out degradation products or impurities influencing activity .
Q. What strategies optimize the stability of this compound in solution during long-term studies?
- Solvent selection : Use anhydrous DMSO or acetonitrile to minimize ester hydrolysis. Avoid aqueous buffers unless stabilized at pH 6–7 .
- Storage conditions : Store solutions under inert atmosphere (N or Ar) at −20°C, and monitor degradation via periodic NMR or LC-MS .
Methodological Notes
- Synthetic reproducibility : Ensure consistent bromination efficiency by monitoring reaction progress with TLC (R ~0.5 in ethyl acetate/hexane) .
- Data interpretation : Cross-reference spectral data with structurally related compounds (e.g., methyl 2-(4-fluorophenyl)-2-oxoacetate) to confirm substituent effects on chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
